5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O4. . This compound features a formyl group at the 5-position and a carboxylic acid group at the 2-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the formylation of 5-hydroxybenzofuran derivatives, followed by cyclization and subsequent functional group transformations . The reaction conditions typically involve the use of formylating agents such as formic acid or formic anhydride, along with catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale formylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the benzofuran ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Carboxy-2,3-dihydro-1-benzofuran-2-carboxylic acid.
Reduction: 5-Hydroxymethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Properties
Molecular Formula |
C10H8O4 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-3,5,9H,4H2,(H,12,13) |
InChI Key |
IFMAMYFVCGVLOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)C=O)C(=O)O |
Origin of Product |
United States |
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